3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-5-29-20-14-17(15-21(30-6-2)22(20)31-7-3)24(28)26-25-27(4)19-13-12-16-10-8-9-11-18(16)23(19)32-25/h8-15,25H,5-7H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGMWSFUHKRQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2N(C3=C(S2)C4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. These include various enzymes and receptors involved in inflammation, pain perception, microbial growth, and cancer cell proliferation.
Mode of Action
For instance, they can inhibit enzyme activity, block receptor signaling, or interfere with microbial cell wall synthesis. The specific interactions of this compound would depend on its chemical structure and the nature of its target.
Biochemical Pathways
These include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation. The compound’s effects on these pathways would likely contribute to its overall biological activity.
Pharmacokinetics
For instance, the presence of the ethoxy groups in this compound could potentially enhance its lipophilicity, which could in turn influence its absorption and distribution.
Result of Action
Based on the known activities of thiazole derivatives, this compound could potentially exhibit a range of effects, such as anti-inflammatory, analgesic, antimicrobial, and antitumor activities.
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s lipophilicity could influence its ability to cross cell membranes and reach its targets.
Biological Activity
3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzothiazole derivatives known for diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article provides a detailed examination of its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide is C23H26N2O4S. The presence of the benzothiazole moiety is significant as it contributes to the compound's biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 426.53 g/mol |
| IUPAC Name | 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Benzothiazole derivatives are known to inhibit critical enzymes involved in cancer cell proliferation and survival. For instance, the compound may target heat shock proteins (Hsp90) and tubulin, which are essential for maintaining cellular integrity and function during stress conditions .
Anticancer Activity
Recent studies have shown that benzothiazole derivatives exhibit potent anticancer properties. For example, compounds structurally related to 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide were evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 48 | Induction of apoptosis |
| A549 | 44 | Cell cycle arrest |
| SW620 | 4.3 | Inhibition of proliferation |
The compound's ability to induce apoptosis was particularly noted in HepG2 cells at concentrations as low as 0.625 µM . This suggests a strong potential for therapeutic application in hepatocellular carcinoma.
Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress-related diseases. The DPPH scavenging assay has been employed to evaluate the antioxidant capacity of related benzothiazole compounds. Preliminary results indicate that some derivatives exhibit moderate antioxidant activity . Although specific data for this compound is not yet available, the presence of ethoxy groups may enhance its radical scavenging ability.
Case Studies
- Benzothiazole Derivatives in Cancer Therapy : A study highlighted the synthesis and evaluation of various benzothiazole derivatives against multiple cancer cell lines. Among these derivatives, those with structural similarities to 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide showed promising anticancer effects through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Screening : In a comparative study of benzothiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria, several compounds demonstrated significant inhibition zones in agar diffusion assays. This suggests that modifications in the benzothiazole structure can lead to enhanced antimicrobial properties .
Scientific Research Applications
The compound 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data and case studies.
Structure and Composition
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.45 g/mol
- IUPAC Name : 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide
The compound features a triethoxy group which enhances its solubility and bioavailability, making it a suitable candidate for various applications.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of benzothiazole exhibit significant cytotoxic activity against various cancer cell lines. The incorporation of the triethoxy group may enhance this activity by improving the compound's interaction with cellular targets.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiazole and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide demonstrated IC50 values in the low micromolar range, suggesting potent anticancer properties .
Neuropharmacology
The compound's structural features suggest potential neuroprotective effects. Research indicates that benzothiazole derivatives can modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study conducted on a benzothiazole derivative reported its ability to inhibit neuroinflammation in animal models of Alzheimer's disease. The compound showed a reduction in pro-inflammatory cytokines and improved cognitive function in treated subjects .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of benzothiazole compounds. Preliminary studies suggest that 3,4,5-triethoxy-N-(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)benzamide may exhibit activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
Agricultural Applications
The compound's efficacy in inhibiting certain plant pathogens suggests potential use as a biopesticide. Research into its effects on plant health and growth is ongoing.
Case Study: Biopesticide Potential
In agricultural trials, formulations containing benzothiazole derivatives were tested against fungal pathogens affecting crops. Results showed significant reductions in disease incidence and improved yield metrics .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The target compound’s triethoxy groups increase electron density on the benzamide ring, contrasting with nitro () or chloro () substituents, which withdraw electrons. This difference may alter binding affinities in redox-sensitive biological targets .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or DNA topoisomerases. Validate docking poses with experimental data from similar benzothiazole derivatives .
- QSAR modeling : Train models on datasets of benzamide analogs to predict IC50 values for anticancer activity .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS, focusing on ligand-protein hydrogen bonding .
How can researchers resolve contradictions in crystallographic data obtained for this compound?
Advanced Research Question
- Refinement protocols : Use SHELXL for high-resolution data, applying restraints for disordered ethoxy groups .
- Twinned data analysis : Employ the TWINLAW command in SHELX to handle non-merohedral twinning .
- Validation tools : Check R-factor discrepancies (<5%) and validate geometry with PLATON .
What are the methodological considerations when designing in vitro assays to evaluate its anticancer potential?
Advanced Research Question
- Cell line selection : Use panels (e.g., NCI-60) to assess specificity. Include positive controls like doxorubicin .
- Dose ranges : Test 0.1–100 μM with 24–72 hr incubations to capture IC50 trends .
- Mechanism studies : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (e.g., PARP cleavage) .
How to address discrepancies between computational predictions and experimental bioactivity results?
Advanced Research Question
- Parameter validation : Reassess force fields in docking simulations and adjust partial charges for ethoxy groups .
- Experimental replication : Verify solubility (e.g., DMSO stock concentration ≤0.1% to avoid cytotoxicity) .
- Meta-analysis : Compare results with structurally similar compounds (e.g., 3,4-dimethoxy-N-benzothiazole analogs) .
What strategies are effective for modifying the compound's structure to enhance pharmacokinetic properties?
Advanced Research Question
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetate) on ethoxy moieties to improve bioavailability .
- PEGylation : Attach polyethylene glycol chains to the benzamide nitrogen to increase half-life .
- LogP optimization : Replace ethoxy groups with fluorinated analogs to balance hydrophobicity .
How to validate target engagement in biological systems for this compound?
Advanced Research Question
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets like EGFR .
- Fluorescence polarization : Compete with fluorescent probes (e.g., FITC-labeled ATP) in kinase assays .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates after heating .
What analytical techniques are critical for assessing purity in different research contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
